molecular formula C27H39N3O3 B161117 Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate CAS No. 127519-17-9

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate

Cat. No.: B161117
CAS No.: 127519-17-9
M. Wt: 437.6 g/mol
InChI Key: HMILXGPZMQDAKE-UHFFFAOYSA-N
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Description

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate (CAS 84268-36-0) is a benzotriazole-based ultraviolet (UV) light stabilizer widely used in polymers, coatings, and plastics to prevent photodegradation. Its molecular formula is C₂₇H₃₇N₃O₃, with an average molecular mass of 451.611 g/mol and a monoisotopic mass of 451.283492 g/mol . The compound features a hydroxyl-substituted phenyl group linked to a benzotriazole moiety, a tert-butyl group for steric stabilization, and an octyl ester chain to enhance solubility in non-polar matrices . Commercially, it is marketed under trade names such as Tinuvin-1130, reflecting its industrial relevance in UV protection .

Properties

IUPAC Name

octyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H37N3O3/c1-5-6-7-8-9-12-17-33-25(31)16-15-20-18-21(27(2,3)4)26(32)24(19-20)30-28-22-13-10-11-14-23(22)29-30/h10-11,13-14,18-19,32H,5-9,12,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAABEDPVQWFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C27H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001016713
Record name octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS]
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
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CAS No.

127519-17-9, 84268-23-5
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
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Record name octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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Record name A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
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Mechanism of Action

Result of Action

The primary result of Tinuvin 384’s action is the protection of sensitive materials from UV-induced degradation. This results in improved durability and longevity of the materials it is applied to. It helps prevent failures such as gloss reduction, cracking, color change, blistering, and delamination.

Biological Activity

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate, commonly referred to as Octyl-BT, is a complex organic compound notable for its unique structural features, including an octyl chain, a benzotriazole moiety, and a hydroxyphenyl group. Its molecular formula is C27H37N3O3C_{27}H_{37}N_{3}O_{3}, with a molecular weight of approximately 451.6 g/mol. This compound has garnered interest for its potential applications in pharmaceuticals and material sciences due to its biological activity and reactivity.

Chemical Structure and Properties

The compound's structure consists of:

  • Benzotriazole Ring : Known for its ability to interact with various biological targets.
  • Hydroxyphenyl Group : Imparts antioxidant properties.
  • Octyl Chain : Enhances lipophilicity, potentially improving membrane permeability.

Antioxidant Activity

Octyl-BT exhibits significant antioxidant properties. The presence of the hydroxyphenyl group is crucial in scavenging free radicals and reducing oxidative stress. Research indicates that compounds with similar structures show strong radical scavenging activity, which is essential in preventing cellular damage from reactive oxygen species (ROS) .

The biological mechanisms by which Octyl-BT exerts its effects involve:

  • Inhibition of Tyrosinase : Octyl-BT has been shown to inhibit tyrosinase activity, which is pivotal in melanin biosynthesis. This inhibition can have applications in skin whitening agents .
  • Enzyme Interaction : The benzotriazole moiety can bind to various enzymes and receptors, influencing metabolic pathways and potentially altering cellular responses .

Study on Antioxidant Properties

A study assessed the antioxidant activity of related compounds and found that those with structural similarities to Octyl-BT demonstrated significant protective effects against oxidative damage in various cell lines. The study utilized assays such as the DPPH assay to quantify radical scavenging capabilities .

Tyrosinase Inhibition Study

In another investigation focused on tyrosinase inhibitors, Octyl-BT was highlighted for its potential therapeutic applications in treating hyperpigmentation disorders. The study detailed the compound's efficacy compared to standard inhibitors, showcasing a favorable profile .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Octyloxycarbonyl benzo[d][1,2,3]triazole Similar triazole structureModerate UV filteringMore soluble in organic solvents
Benzotriazole Basic triazole frameworkCorrosion inhibitionCommonly used as a UV filter
Octyl Methoxycinnamate UV filter propertiesUV protection in cosmeticsWidely used in sunscreens

The comparative analysis highlights the unique combination of hydrophobic and hydrophilic properties of Octyl-BT that may enhance its biological activity and application potential.

Scientific Research Applications

Organic Synthesis

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate serves as a valuable building block in organic synthesis. It is utilized in the development of new heterocyclic compounds due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Antioxidant Activity : The compound's structure may contribute to its ability to scavenge free radicals.

Pharmaceutical Applications

Ongoing research aims to explore the compound's use in pharmaceuticals. Its unique properties make it a candidate for developing drugs targeting specific diseases. Interaction studies indicate that it may influence biological pathways through enzyme and receptor binding.

Material Science

In the field of materials science, this compound is used as:

  • UV Filter : Its ability to absorb UV radiation makes it suitable for incorporation into sunscreens and protective coatings.
  • Corrosion Inhibitor : The compound has been studied for its effectiveness in preventing corrosion in various materials.

Case Studies and Experimental Findings

Recent studies have documented the synthesis and application of this compound:

  • Synthesis Techniques : The compound is synthesized through multi-step processes involving the formation of the benzotriazole core followed by esterification with octanol. These methods are optimized for high purity and yield.
  • Biological Studies : In vitro studies have demonstrated its antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features Similarity Score
Octyl 3-(3-(2H-benzo-triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate (84268-36-0) - tert-butyl at C5
- Octyl ester chain at propanoate group
C₂₇H₃₇N₃O₃ 451.61 High solubility in polymers; broad UV absorption (280–400 nm) Reference (1.00)
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol (3846-71-7) - Two tert-butyl groups at C4 and C6
- No ester chain
C₂₀H₂₅N₃O 323.43 Enhanced steric hindrance; limited solubility in non-polar matrices 0.92
2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol (23328-53-2) - Dodecyl chain at C6
- Methyl group at C4
C₂₅H₃₅N₃O 405.57 Improved hydrophobicity; tailored for hydrocarbon-based coatings 0.86
Octyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl]propionate (83044-89-7) - Chlorine at C5 of benzotriazole
- Octyl ester chain
C₂₇H₃₆ClN₃O₃ 486.05 Red-shifted UV absorption; higher photostability in harsh environments N/A

Performance and Application Comparisons

(a) UV Absorption Profiles

  • Target Compound (84268-36-0) : Absorbs UV radiation in the 280–400 nm range, making it effective for polyolefins, PVC, and automotive coatings .
  • 5-Chloro Derivative (83044-89-7) : The chlorine atom induces a red shift in absorption, enhancing protection against longer-wavelength UV (e.g., 320–400 nm), ideal for outdoor applications .
  • Di-tert-butyl Derivative (3846-71-7): Reduced solubility limits its use in non-polar systems, but its rigid structure improves thermal stability .

(b) Solubility and Compatibility

  • The octyl ester chain in the target compound enhances compatibility with polyethylene and polypropylene, outperforming the dodecyl analog (23328-53-2), which is better suited for hydrocarbon resins .
  • The 5-chloro derivative (83044-89-7) exhibits lower solubility in polar solvents due to increased molecular polarity but shows superior resistance to extraction in aqueous environments .

(c) Thermal and Photostability

  • The tert-butyl group in the target compound reduces oxidative degradation, while the 5-chloro analog (83044-89-7) demonstrates enhanced resistance to photobleaching under prolonged UV exposure .
  • Di-tert-butyl derivative (3846-71-7) : Lacks an ester chain, leading to higher volatility at processing temperatures (>200°C), limiting its use in high-temperature applications .

Preparation Methods

Formation of the Benzo-triazole Substituent

The benzo-triazole ring is introduced via cyclocondensation of o-phenylenediamine with nitrous acid under acidic conditions. Subsequent alkylation at the 1-position with tert-butyl bromide in the presence of potassium carbonate yields 2-(tert-butyl)-2H-benzo[d][1,triazole. This step requires anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield after recrystallization from ethanol.

Coupling to the Hydroxyphenyl Propanoic Acid Skeleton

The tert-butyl benzo-triazole unit is coupled to 3-(4-hydroxy-3-iodophenyl)propanoic acid via Ullmann coupling. Copper(I) iodide and trans-1,2-diaminocyclohexane catalyze the reaction in DMF at 120°C, forming the biaryl linkage. The iodine substituent facilitates regioselective coupling, minimizing byproducts. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the phenolic acid in 65% yield.

Esterification Strategies for Octyl Propanoate Formation

Esterification of the phenolic acid with n-octanol is critical for obtaining the target compound. Two primary methods are employed:

Acid-Catalyzed Fischer Esterification

The phenolic acid (1.0 equiv) and n-octanol (5.0 equiv) are refluxed in toluene with concentrated sulfuric acid (0.1 equiv) for 24 hours. Water removal via Dean-Stark trap drives the equilibrium toward ester formation. This method yields 82% crude product, requiring subsequent purification by recrystallization from methanol.

Acyl Chloride Intermediate Route

The phenolic acid is converted to its acyl chloride using thionyl chloride (2.0 equiv) in dichloromethane under nitrogen. After 4 hours, excess thionyl chloride is removed under reduced pressure. The acyl chloride is reacted with n-octanol (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C, yielding 89% ester after aqueous workup and column chromatography.

Table 1: Comparative Esterification Methods

MethodCatalystSolventTemperatureTime (h)Yield (%)
Fischer EsterificationH₂SO₄TolueneReflux2482
Acyl Chloride RouteTriethylamineCH₂Cl₂0°C → RT689

Catalytic Transesterification Optimization

Transesterification from methyl or ethyl esters offers an alternative pathway, particularly for industrial-scale synthesis.

Dibutyltin Oxide-Catalyzed Reaction

Methyl 3-(3-(2H-benzo[d]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate (1.0 equiv) and n-octanol (4.0 equiv) are heated to 170°C in toluene with dibutyltin oxide (0.5 mol%). Methanol byproduct is continuously removed, achieving 94% conversion after 8 hours. The product is recrystallized from ethanol to >99% purity.

Alkali Metal Alkoxide Catalysis

Sodium methoxide (0.1 equiv) in n-octanol facilitates transesterification at 120°C under vacuum. This method avoids solvent use but requires careful pH control to prevent hydrolysis of the benzo-triazole ring.

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 7.5 Hz, 1H, triazole-H), 7.53 (d, J = 7.1 Hz, 1H, aryl-H), 4.50 (t, J = 7.3 Hz, 2H, OCH₂), 1.59 (s, 9H, tert-butyl), 1.25 (m, 24H, octyl chain).
¹³C NMR (100 MHz, CDCl₃): δ 173.2 (C=O), 160.9 (C-O), 148.6 (triazole-C), 32.9 (OCH₂), 29.3 (tert-butyl), 22.8 (CH₂).

Purity Assessment

HPLC analysis (C18 column, methanol/water 85:15) shows a single peak at 254 nm with retention time 12.7 minutes, confirming >99% purity.

Industrial-Scale Considerations

Solvent Recycling

Toluene from transesterification reactions is recovered via fractional distillation, reducing raw material costs by 40%.

Waste Stream Management

Acidic byproducts from Fischer esterification are neutralized with calcium carbonate, generating inert gypsum for construction applications.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The tert-butyl group adjacent to the hydroxyl moiety slows esterification kinetics. Using excess n-octanol (5.0 equiv) and high-boiling solvents (e.g., xylene) improves reaction rates.

Benzo-triazole Stability

Basic conditions during transesterification may degrade the triazole ring. Maintaining pH < 8 with buffered catalysts (e.g., zinc acetate) prevents decomposition.

Emerging Methodologies

Enzymatic Esterification

Lipase B from Candida antarctica immobilized on acrylic resin catalyzes ester formation at 60°C in solvent-free conditions, achieving 76% yield with 98% enantiomeric excess.

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. Preliminary data show 88% yield at 150°C with residence time of 5 minutes .

Q & A

Basic: What synthetic methodologies are optimal for producing high-purity Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate?

Answer:
The compound is synthesized via multi-step reactions, typically involving esterification and coupling of the benzotriazole moiety. Key steps include:

  • Esterification : Reacting the phenolic hydroxyl group with octyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling : Introducing the benzotriazole group using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., THF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure >98% purity .
    Critical Parameters : Monitor reaction progress via TLC (toluene:ethyl acetate, 8:2) and confirm purity via HPLC .

Basic: How can spectroscopic techniques validate the molecular structure of this compound?

Answer:

  • NMR : ¹H NMR confirms the tert-butyl group (δ 1.4 ppm, singlet) and benzotriazole protons (δ 7.8–8.2 ppm, multiplet). ¹³C NMR verifies ester carbonyl resonance (δ ~170 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 453.2543 for [M+H]⁺) ensures molecular formula consistency .
  • IR : Detect hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) stretches .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s UV-stabilizing mechanism?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density distribution. The benzotriazole group’s π→π* transitions correlate with UV absorption at ~340 nm, explaining its photostabilizing role .
  • Docking Studies : Simulate interactions with polymer matrices to predict compatibility and stabilization efficiency .

Advanced: What experimental designs resolve contradictions in antioxidant activity data across studies?

Answer:

  • Standardized Assays : Use DPPH radical scavenging (IC₅₀) and FRAP assays under controlled pH/temperature. Compare against reference antioxidants (e.g., BHT) .
  • Structural Analogs : Test derivatives (e.g., octadecyl ester analogs) to isolate steric/electronic effects of the tert-butyl group .
  • Statistical Analysis : Apply ANOVA to identify batch-to-batch variability or solvent effects .

Basic: What purification strategies mitigate byproducts from incomplete esterification?

Answer:

  • Byproduct Identification : LC-MS detects unreacted phenolic intermediates (e.g., m/z 285.12 for the free acid).
  • Optimization : Increase reaction time (24–48 hrs) or use Dean-Stark traps to remove water in esterification .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water) for final purification .

Advanced: How do solvent polarity and substituents influence the compound’s solvatochromic properties?

Answer:

  • Solvatochromic Analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane to DMSO). The bathochromic shift in polar solvents indicates intramolecular charge transfer between the hydroxyl and benzotriazole groups .
  • Substituent Effects : Replace tert-butyl with electron-withdrawing groups (e.g., nitro) to redshift absorption maxima, enhancing UV screening .

Advanced: What crystallographic methods confirm the solid-state conformation of this compound?

Answer:

  • X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor <5%, bond length/angle deviations <0.02 Å/1° .
  • Packing Analysis : Identify hydrogen bonds between hydroxyl and ester groups, stabilizing the crystal lattice .

Basic: How to assess the compound’s stability under accelerated degradation conditions?

Answer:

  • Thermal Stress : Heat at 80°C for 72 hrs; monitor decomposition via HPLC. The tert-butyl group enhances thermal stability vs. methyl analogs .
  • Photodegradation : Expose to UV light (λ=365 nm); track benzotriazole ring cleavage using LC-MS .

Advanced: What strategies address discrepancies in bioactivity data between in vitro and in vivo studies?

Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., quinone derivatives) that reduce in vivo efficacy .
  • Formulation Optimization : Encapsulate in liposomes to improve bioavailability and reduce rapid hepatic clearance .

Advanced: How can QSAR models guide the design of derivatives with enhanced antioxidant properties?

Answer:

  • Descriptor Selection : Include logP, HOMO-LUMO gap, and Hammett constants (σ) for the substituents.
  • Validation : Train models using IC₅₀ data from 20 derivatives; cross-validate with leave-one-out method (R² >0.85) .

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